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Compound of Interest

Compound Name: Rhodamine 101

Cat. No.: B559582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodamine 101 is a highly photostable and fluorescent dye belonging to the rhodamine family

of compounds. Its bright red-orange fluorescence, high quantum yield, and excellent

photostability make it a valuable tool for a variety of fluorescence microscopy applications.[1][2]

In fixed-cell imaging, Rhodamine 101 can be used to visualize cellular morphology, serving as

a general cytoplasmic stain. This document provides detailed protocols for staining both

suspension and adherent cells fixed with paraformaldehyde, along with technical data and

troubleshooting tips to ensure high-quality, reproducible results.

Principles of Staining
Rhodamine 101 is a cell-permeant dye that exhibits strong fluorescence upon binding to

intracellular components. In fixed and permeabilized cells, it is understood to act as a general

cytoplasmic stain, likely through non-covalent interactions with proteins and membranes within

the cytoplasm. The staining process involves three key steps:

Fixation: Cells are treated with a cross-linking agent, typically paraformaldehyde, to preserve

their cellular structure.

Permeabilization: A detergent, such as Triton™ X-100, is used to create pores in the cell

membrane, allowing the dye to enter the cell.
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Staining: The cells are incubated with a solution containing Rhodamine 101, which then

binds to intracellular components, rendering them fluorescent.

Data Presentation
Physicochemical and Spectroscopic Properties of
Rhodamine 101

Property Value Reference

Molecular Formula C₃₂H₃₀N₂O₃ --INVALID-LINK--

Molecular Weight 490.59 g/mol --INVALID-LINK--

Excitation Maximum (λex) 560-569 nm [1][3]

Emission Maximum (λem) 589-595 nm [1][4]

Quantum Yield (ΦF) in Ethanol ~0.92 - 1.0 [5][6][7]

Solubility
Soluble in methanol and

DMSO
[3]
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Parameter Recommended Range Notes

Fixative 4% Paraformaldehyde in PBS
A standard fixative for

preserving cellular morphology.

Permeabilization Agent
0.1% - 0.5% Triton™ X-100 in

PBS

The concentration may need to

be optimized depending on the

cell type.

Rhodamine 101 Stock Solution 1 mg/mL in DMSO
Store at -20°C, protected from

light.

Rhodamine 101 Working

Concentration
0.5 - 5.0 µg/mL in PBS

Start with 1 µg/mL and

optimize for your specific cell

type and application.

Incubation Time
10 - 30 minutes at room

temperature

Longer incubation times may

increase background

fluorescence.

Washing Buffer
Phosphate-Buffered Saline

(PBS)

Thorough washing is crucial to

reduce background.

Experimental Protocols
I. Preparation of Reagents
1. 4% Paraformaldehyde (PFA) in PBS (pH 7.4)

Caution: Paraformaldehyde is toxic and should be handled in a fume hood.

To prepare 100 mL of 4% PFA:

Add 4 g of paraformaldehyde powder to 80 mL of PBS.

Heat to 60°C in a fume hood while stirring to dissolve.

Add 1-2 drops of 1 M NaOH to clear the solution.

Allow the solution to cool to room temperature.
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Adjust the pH to 7.4 with HCl.

Bring the final volume to 100 mL with PBS.

Filter the solution through a 0.22 µm filter.

Store at 4°C for up to one week or at -20°C for longer-term storage.

2. 0.1% Triton™ X-100 in PBS

To prepare 10 mL of 0.1% Triton™ X-100:

Add 10 µL of Triton™ X-100 to 10 mL of PBS.

Mix thoroughly.

3. Rhodamine 101 Stock Solution (1 mg/mL)

Caution: Handle Rhodamine 101 with appropriate personal protective equipment.

Dissolve 1 mg of Rhodamine 101 in 1 mL of dimethyl sulfoxide (DMSO).

Aliquot and store at -20°C, protected from light.

4. Rhodamine 101 Working Solution (1 µg/mL)

Dilute the 1 mg/mL stock solution 1:1000 in PBS. For example, add 1 µL of the stock solution

to 1 mL of PBS.

Prepare this solution fresh for each experiment.

II. Staining Protocol for Adherent Cells
This protocol is suitable for cells grown on coverslips or in chamber slides.

Cell Seeding: Seed cells on the desired culture vessel and grow to the desired confluency.

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed

PBS.
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Fixation: Add a sufficient volume of 4% PFA to cover the cells and incubate for 15 minutes at

room temperature.

Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Permeabilization: Add 0.1% Triton™ X-100 in PBS and incubate for 10 minutes at room

temperature.

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5

minutes each.

Staining: Add the 1 µg/mL Rhodamine 101 working solution and incubate for 10-30 minutes

at room temperature, protected from light.

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5

minutes each.

Counterstaining (Optional): If desired, counterstain with a nuclear stain such as DAPI.

Incubate with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

Final Wash: Wash the cells once with PBS.

Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Imaging: Image the cells using a fluorescence microscope with appropriate filters for

Rhodamine 101 (Excitation/Emission: ~560/590 nm).

III. Staining Protocol for Suspension Cells
Cell Harvesting: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step

twice.

Fixation: Resuspend the cell pellet in 4% PFA at a concentration of 1-5 x 10⁶ cells/mL and

incubate for 15 minutes at room temperature.
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Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the

cells twice more with PBS.

Permeabilization: Resuspend the cell pellet in 0.1% Triton™ X-100 in PBS and incubate for

10 minutes at room temperature.

Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the

cells twice more with PBS.

Staining: Resuspend the cell pellet in the 1 µg/mL Rhodamine 101 working solution and

incubate for 10-30 minutes at room temperature, protected from light.

Washing: Add an equal volume of PBS, centrifuge, and discard the supernatant. Wash the

cells twice more with PBS.

Resuspension for Analysis: Resuspend the cells in PBS for analysis by fluorescence

microscopy or flow cytometry. For microscopy, cells can be mounted on a slide.

Mandatory Visualizations
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Cell Preparation

Fixation

Permeabilization

Staining

Imaging

Start with Adherent or Suspension Cells

Wash with PBS

Fix with 4% PFA (15 min)

Wash with PBS (3x)

Permeabilize with 0.1% Triton X-100 (10 min)

Wash with PBS (3x)

Stain with Rhodamine 101 (10-30 min)

Wash with PBS (3x)

Mount with Antifade Medium

Fluorescence Microscopy

Click to download full resolution via product page

Caption: Experimental workflow for staining fixed cells with Rhodamine 101.
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Troubleshooting
Issue Possible Cause Suggested Solution

High Background

Fluorescence

- Incomplete removal of

unbound dye.- Staining

concentration is too high.-

Autofluorescence of the cells

or medium.

- Increase the number and

duration of wash steps after

staining.[8]- Perform a titration

to determine the optimal, lower

concentration of Rhodamine

101.- Image an unstained

control to assess

autofluorescence. If necessary,

use an appropriate

autofluorescence quenching

reagent.

Weak or No Signal

- Inefficient permeabilization.-

Low staining concentration or

short incubation time.-

Photobleaching.

- Optimize the Triton™ X-100

concentration and incubation

time.- Increase the Rhodamine

101 concentration or

incubation time.- Use an anti-

fade mounting medium and

minimize exposure to the

excitation light.[1]

Uneven Staining

- Incomplete permeabilization.-

Cell clumping (suspension

cells).

- Ensure cells are fully

submerged in the

permeabilization buffer.- Gently

triturate the cell pellet to

ensure a single-cell

suspension before staining.

Health and Safety
Rhodamine 101 is a chemical and should be handled with care. It may cause skin, eye, and

respiratory tract irritation.[9] Always wear appropriate personal protective equipment (PPE),

including gloves, safety glasses, and a lab coat, when handling the dye. Refer to the Safety

Data Sheet (SDS) for detailed information.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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